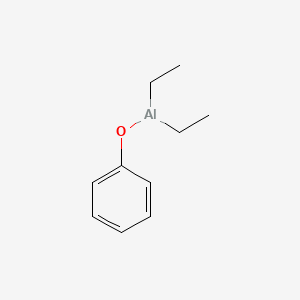
Diethyl(phenoxy)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(phenoxy)alumane is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminum atom bonded to two ethyl groups and one phenoxy group, making it a versatile reagent in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(phenoxy)alumane typically involves the reaction of diethylaluminum chloride with phenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
Diethylaluminum chloride+Phenol→this compound+Hydrogen chloride
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Diethyl(phenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding organic by-products.
Reduction: It can act as a reducing agent in certain reactions, reducing other compounds while being oxidized itself.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide and phenol derivatives, while substitution reactions can produce a variety of substituted aluminum compounds.
科学研究应用
Diethyl(phenoxy)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in biological systems, such as in the development of new drugs or as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions.
作用机制
The mechanism by which diethyl(phenoxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as bond formation or cleavage. The phenoxy group can also participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Diethylaluminum chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
Phenoxyacetic acid: Contains a phenoxy group but lacks the aluminum center, limiting its use in organometallic chemistry.
Triethylaluminum: Contains three ethyl groups bonded to aluminum, differing in reactivity and applications.
Uniqueness
Diethyl(phenoxy)alumane’s unique combination of ethyl and phenoxy groups bonded to an aluminum center gives it distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in organic synthesis and industrial applications where specific reactivity patterns are desired.
属性
CAS 编号 |
13235-18-2 |
|---|---|
分子式 |
C10H15AlO |
分子量 |
178.21 g/mol |
IUPAC 名称 |
diethyl(phenoxy)alumane |
InChI |
InChI=1S/C6H6O.2C2H5.Al/c7-6-4-2-1-3-5-6;2*1-2;/h1-5,7H;2*1H2,2H3;/q;;;+1/p-1 |
InChI 键 |
UWAMTZZJXXCIOH-UHFFFAOYSA-M |
规范 SMILES |
CC[Al](CC)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















